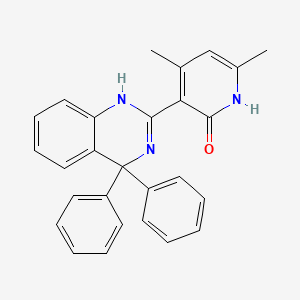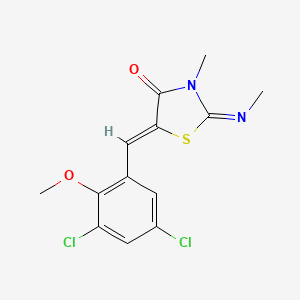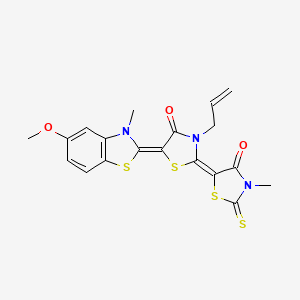![molecular formula C28H44N2O5 B15007994 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]propanamide](/img/structure/B15007994.png)
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE is a complex organic compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include multiple tert-butyl groups and hydroxyl functionalities, contributing to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of 3,5-di-tert-butylphenol with appropriate reagents to introduce the hydroxyl group at the para position.
Amide Bond Formation: The hydroxyphenyl intermediate is then reacted with an appropriate amine derivative to form the amide bond, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butyl groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
科学的研究の応用
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related conditions.
Industry: Utilized as an additive in various industrial processes to enhance product stability and performance.
作用機序
The mechanism of action of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE involves its interaction with molecular targets and pathways associated with oxidative stress. The compound’s hydroxyl groups play a crucial role in scavenging free radicals, thereby protecting cells and tissues from oxidative damage.
類似化合物との比較
Similar Compounds
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONIC ACID: Known for its antioxidant properties.
3,5-DI-TERT-BUTYL-4-HYDROXYACETOPHENONE: Used in similar applications but with different structural features.
Uniqueness
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE stands out due to its unique combination of structural elements, which confer enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust performance under various conditions.
特性
分子式 |
C28H44N2O5 |
|---|---|
分子量 |
488.7 g/mol |
IUPAC名 |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C28H44N2O5/c1-25(2,3)20-17-19(18-21(23(20)32)26(4,5)6)11-12-22(31)29-15-16-30-24(33)35-28(27(30,7)34)13-9-8-10-14-28/h17-18,32,34H,8-16H2,1-7H3,(H,29,31) |
InChIキー |
ZUTICAMNBRVSPO-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CCCCC2)OC(=O)N1CCNC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-5-methyl-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15007919.png)

![6-Amino-4-(2-fluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007934.png)
![Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15007941.png)
![Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B15007947.png)
![3,6-Diamino-2-(3,4-dimethoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15007953.png)

![3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15007967.png)


![1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B15007984.png)

![ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B15007993.png)
![(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol](/img/structure/B15008009.png)
